

Strategic Sourcing & Synthesis Guide: High-Purity 3-Cyclopentylpropane-1-thiol

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Compound of Interest

Compound Name: 3-Cyclopentylpropane-1-thiol

Cat. No.: B15312163

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Executive Summary: The "Ghost" Compound Challenge

Researchers seeking **3-cyclopentylpropane-1-thiol** for Self-Assembled Monolayer (SAM) formation or ligand exchange often encounter a critical supply chain gap: this compound is rarely available as an off-the-shelf catalog item.

Unlike standard linear alkanethiols (e.g., 1-dodecanethiol), the cyclopentyl-terminated variant is a niche structural motif. Major distributors (Sigma-Aldrich, TCI, Enamine) typically do not stock the final thiol. Relying on obscure chemical aggregators often leads to "lead time: inquiry" dead ends or the delivery of incorrect isomers.

This guide provides the definitive solution:

- Identify the Commercial Precursor: 3-cyclopentyl-1-propanol (CAS 767-05-5) is widely available.
- Strategic Sourcing: How to leverage the precursor to commission custom synthesis or perform high-purity in-house conversion.

- Technical Validation: Protocols to ensure the >99% purity required for defect-free SAMs.

Technical Profile & Criticality of Purity

For applications in nanotechnology (e.g., SAMs on Au(111)), the purity of the thiol is the rate-limiting factor for monolayer order.

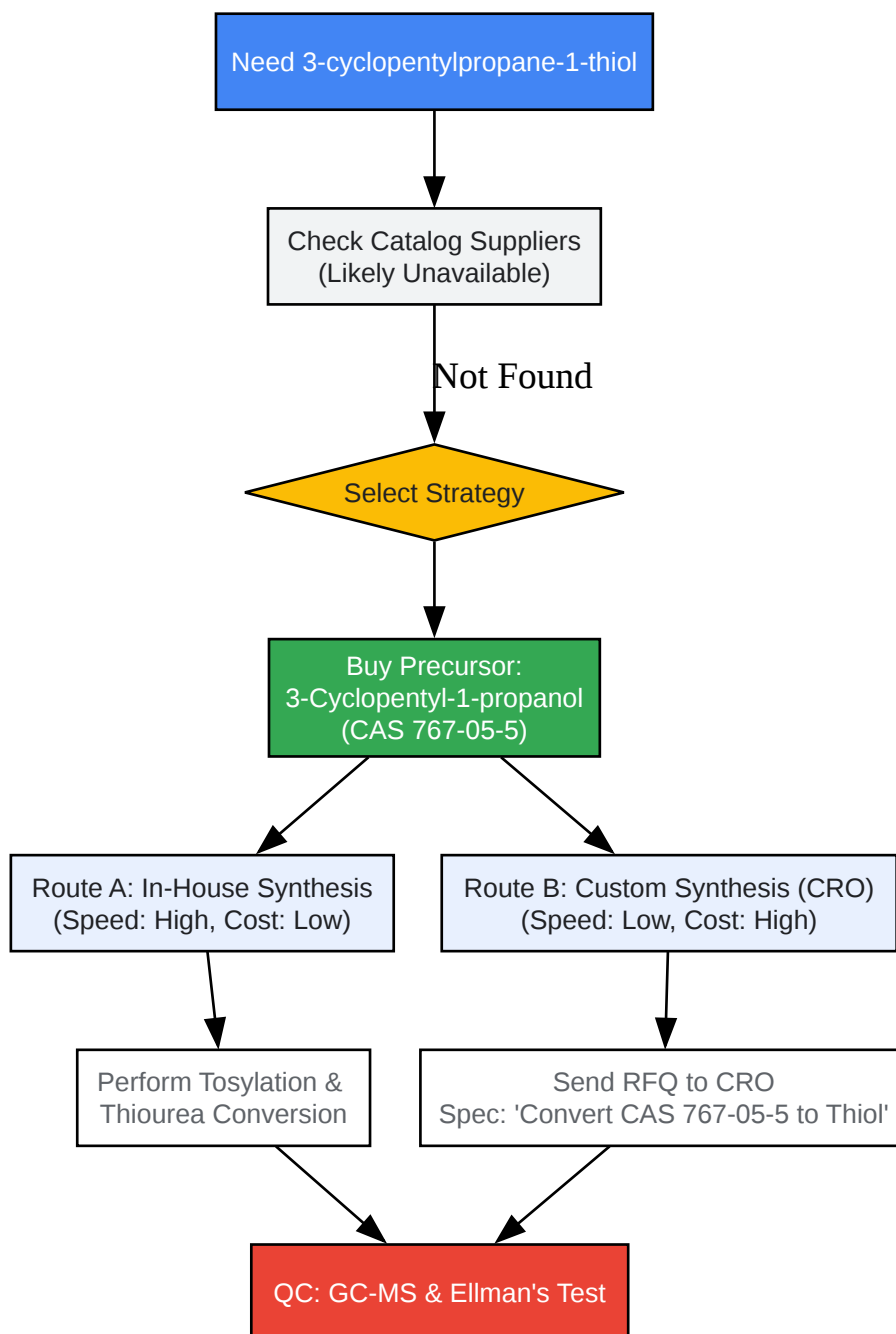
Feature	Specification	Impact on SAM Formation
Compound Name	3-cyclopentylpropane-1-thiol	Target Ligand
Target Purity	>99.0% (GC)	Essential for ordered domains; <1% impurity causes pinhole defects.
Critical Impurity A	Disulfides (R-S-S-R)	Slows adsorption kinetics; alters film thickness and conductance.
Critical Impurity B	Isomers (e.g., 1-cyclopentyl...)	FATAL: Disrupts packing density and tilt angle of the monolayer.
Critical Impurity C	Precursor Alcohol	Competes for surface sites (weakly), creating disordered "lying down" phases.

The Isomer Trap

Warning: Do not confuse the target with 1-cyclopentylpropane-1-thiol (CAS 1855831-76-3). The position of the thiol group changes the molecular footprint on the substrate, rendering the SAM useless for steric shielding applications.

Sourcing Strategy: The "Buy vs. Make" Decision Tree

Since the thiol is not a stock item, you must adopt a precursor-based strategy.



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Figure 1: Strategic sourcing workflow emphasizing the precursor CAS 767-05-5 as the pivot point.

Primary Commercial Source: The Precursor

The most reliable path is to purchase the alcohol precursor. It is stable, non-volatile, and stocked by major vendors.

Target Precursor: 3-Cyclopentyl-1-propanol[1]

- CAS Number:
- Molecular Weight: 128.21 g/mol
- Typical Purity: 98-99%

Verified Suppliers (Precursor):

- Sigma-Aldrich (Merck): Catalog #199047 (Often listed as "3-Cyclopentyl-1-propanol").
- Apollo Scientific: Catalog #OR2028.
- Matrix Fine Chemicals: Catalog #MM767055.
- Santa Cruz Biotechnology: Catalog #sc-266668.

Note: Always verify the Certificate of Analysis (CoA) of the alcohol to ensure no isomeric impurities are present before starting synthesis.

In-House Synthesis Protocol (High-Purity)

If you choose Route A, use the Tosylate-Thiourea method. This pathway avoids the harsh conditions of direct acid conversion (which can ring-open the cyclopentyl group) and yields a cleaner product than the thioacetate route.

Reaction Scheme

- Activation: Alcohol + p-Toluenesulfonyl Chloride (TsCl)

Alkyl Tosylate

- Substitution: Alkyl Tosylate + Thiourea

Isothiouronium Salt

- Hydrolysis: Isothiouonium Salt + NaOH

3-cyclopentylpropane-1-thiol

Step-by-Step Methodology

Step 1: Tosylation

- Dissolve 3-cyclopentyl-1-propanol (1.0 eq) in dry DCM (dichloromethane).
- Add Pyridine (2.0 eq) and cool to 0°C.
- Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise.
- Stir at room temperature for 4-6 hours (Monitor via TLC).
- Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃, then Brine. Dry over MgSO₄.^[2]
- Result: 3-cyclopentylpropyl-4-methylbenzenesulfonate (The Tosylate).

Step 2: Thiol Formation (The Critical Step)

- Dissolve the Tosylate (from Step 1) in Ethanol (0.2 M concentration).
- Add Thiourea (1.2 eq).
- Reflux for 3-5 hours. The solution will turn clear as the isothiuronium salt forms.
- Hydrolysis: Add aqueous NaOH (2.5 eq, 10% solution) directly to the refluxing mixture.
- Reflux for an additional 2 hours under Nitrogen (Critical to prevent disulfide formation).
- Workup: Cool, acidify slightly with dilute HCl, and extract with Hexane or DCM.
- Purification: Distillation under reduced pressure is mandatory to remove trace disulfides.

Quality Assurance Framework

Trust but verify. A "98%" label on a bottle is insufficient for SAM physics.

Purity Verification (GC-MS)

- Method: Gas Chromatography - Mass Spectrometry.
- Success Criteria: Single sharp peak.
- Watch for:
 - Disulfide Peak: Will appear at approx. 2x molecular weight minus 2 protons.
 - Alcohol Peak: Retention time usually lower than thiol.

Functional Verification (Ellman's Test)

- Purpose: Quantify free thiol (-SH) concentration to ensure no oxidation has occurred.
- Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
- Protocol: React aliquot with DTNB in buffer (pH 8). Measure absorbance at 412 nm.
- Calculation: Compare molar extinction coefficient to theoretical yield.

Storage & Handling

- Atmosphere: Argon or Nitrogen (ALWAYS).
- Container: Amber glass with Teflon-lined septum.
- Temperature: -20°C for long-term storage.
- Stabilizer: Avoid adding stabilizers (like BHT) if using for SAMs, as they compete for surface adsorption.

References

- Precursor Sourcing (CAS 767-05-5)
 - Sigma-Aldrich Product Page:

- Apollo Scientific:
- Synthesis Methodology (Alcohol to Thiol)
 - Classic Tosylate-Thiourea Protocol: Urquhart, G. G.; Gates, J. W.; Connor, R. "n-Dodecyl Mercaptan". *Org.[3][4][5] Synth.*1941, 21, 36.
 - High-Yield Variant: Speers, A. E.; Adam, G. C.; Cravatt, B. F. "Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition." *J. Am. Chem. Soc.*2003, 125, 4686. (Describes robust thiol synthesis conditions).
- SAM Purity Impact
 - Impurity Effects:[1] Love, J. C.; Estroff, L. A.; Kriebel, J. K.; Nuzzo, R. G.; Whitesides, G. M. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." *Chem. Rev.*2005, 105, 1103–1170.

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